molecular formula C18H21BrO4 B3936441 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B3936441
M. Wt: 381.3 g/mol
InChI Key: XMLKMARDNFJOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes a bromophenoxy group, ethoxy linkages, and a methoxy-methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromophenol, which undergoes an etherification reaction with ethylene glycol to form 4-bromophenoxyethanol.

    Intermediate Formation: The intermediate 4-bromophenoxyethanol is further reacted with another equivalent of ethylene glycol under basic conditions to form 4-bromophenoxyethoxyethanol.

    Final Step: The final step involves the reaction of 4-bromophenoxyethoxyethanol with 2-methoxy-4-methylbenzene under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring under catalytic hydrogenation conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

    Reduction: Reducing agents (H2, Pd/C), solvents (ethanol, methanol).

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: De-brominated or hydrogenated products.

Scientific Research Applications

1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with various receptors or enzymes, modulating their activity. The ethoxy linkages and methoxy-methylbenzene core contribute to the compound’s overall stability and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Shares the bromine and ethoxy groups but lacks the methoxy-methylbenzene core.

    1,4-Dibromo-2,5-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]benzene: Contains multiple bromine and ethoxy groups but differs in the overall structure.

Uniqueness: 1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO4/c1-14-3-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-15(19)5-7-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLKMARDNFJOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.